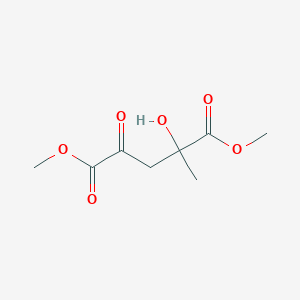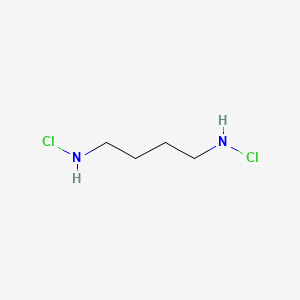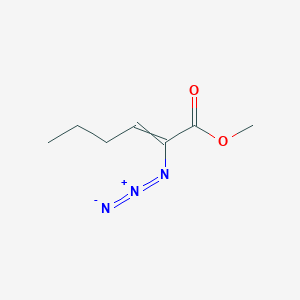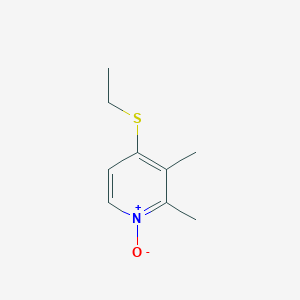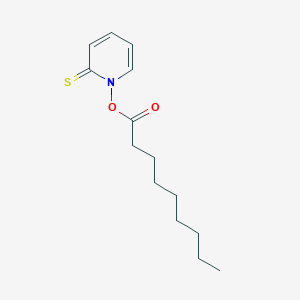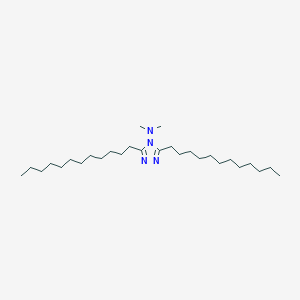
lithium;hept-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;hept-1-ene is an organolithium compound that combines lithium with hept-1-ene, an alkene with the formula C7H14. Hept-1-ene is a higher olefin, or alkene, commonly used as an additive in lubricants, catalysts, and surfactants . The combination of lithium with hept-1-ene results in a compound that has unique properties and applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;hept-1-ene typically involves the reaction of hept-1-ene with an organolithium reagent, such as butyl-lithium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Lithium;hept-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example:
Oxidation: Can produce heptanol or heptanone.
Reduction: Can produce heptane.
Substitution: Can produce various organometallic compounds.
科学的研究の応用
Lithium;hept-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds and create complex molecules.
Biology: Studied for its potential use in biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials
作用機序
The mechanism of action of lithium;hept-1-ene involves the interaction of the lithium atom with various molecular targets and pathways. Lithium is known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase 3, which play critical roles in cellular signaling and metabolism . The hept-1-ene moiety can participate in various chemical reactions, allowing the compound to act as a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
Hept-1-ene: A simple alkene with similar chemical properties but lacks the reactivity of the lithium atom.
Butyl-lithium: Another organolithium compound with different alkyl groups but similar reactivity.
Lithium diisopropylamide: A strong base used in organic synthesis with different applications
Uniqueness
Lithium;hept-1-ene is unique due to the combination of the reactivity of lithium with the versatility of hept-1-ene. This combination allows for a wide range of chemical reactions and applications that are not possible with either component alone .
特性
CAS番号 |
113260-58-5 |
|---|---|
分子式 |
C7H13Li |
分子量 |
104.1 g/mol |
IUPAC名 |
lithium;hept-1-ene |
InChI |
InChI=1S/C7H13.Li/c1-3-5-7-6-4-2;/h3H,1-2,4-7H2;/q-1;+1 |
InChIキー |
NGIGBXWUYHKRDB-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH2-]CCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


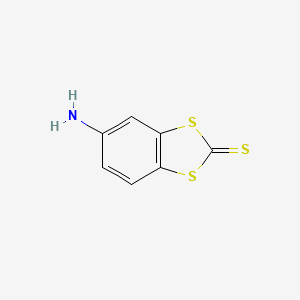
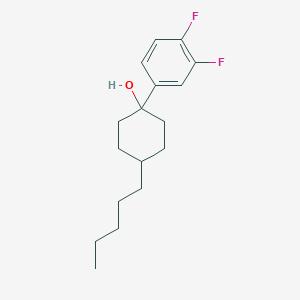
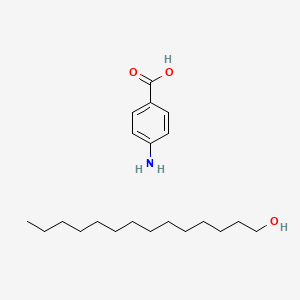
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)

